n-Triacontane (CAS 638-68-6) is a highly pure, straight-chain alkane consisting of 30 carbon atoms, widely procured for its precise thermophysical properties. Unlike crude hydrocarbon mixtures, it exhibits a sharp, isothermal melting point at approximately 65.4–65.8 °C and an exceptionally high latent heat of fusion (~252 J/g) [1]. These well-defined characteristics make it a critical material for advanced latent heat thermal energy storage (TES) systems, temperature-regulated packaging, and high-end electronics cooling [2]. Beyond thermal management, its exact molecular weight and structural uniformity render it an indispensable retention time standard in gas chromatography and a reliable, high-melting lipid core for solid lipid nanoparticle (SLN) formulations [3].
Substituting high-purity n-triacontane with commercial paraffin waxes or adjacent n-alkanes critically compromises system performance in precision applications. Commercial paraffin waxes are heterogeneous mixtures of iso-alkanes and cycloalkanes that melt over a broad, unpredictable temperature range (e.g., 25–60 °C) rather than a sharp isothermal point, leading to premature or delayed thermal buffering [1]. Furthermore, these crude mixtures typically exhibit significantly lower latent heat capacities (often ~104–152 J/g), requiring a larger volume of material to achieve the same energy storage [1]. While adjacent pure alkanes like n-octacosane (C28) or n-dotriacontane (C32) offer sharp melting points, their respective transition temperatures (~61.4 °C and ~70.0 °C) deviate enough from triacontane's ~65.8 °C to cause failure in systems engineered for specific thermal activation thresholds, such as avionics cooling or targeted solar-responsive materials [2].
High-purity n-triacontane provides a highly concentrated thermal storage capacity compared to standard commercial paraffin waxes. Differential scanning calorimetry (DSC) demonstrates that n-triacontane yields a latent heat of fusion of approximately 252 J/g with a sharp melting peak at 65.4 °C [1]. In contrast, commercial paraffin waxes typically store only 104 to 152 J/g and exhibit a broad, multi-step melting range spanning from 25 °C to 60 °C due to the presence of multicomponent hydrocarbon isomers[1]. This broad transition causes thermal hysteresis and inefficient energy capture in precision systems.
| Evidence Dimension | Latent heat of fusion and melting behavior |
| Target Compound Data | ~252 J/g; sharp isothermal melting at ~65.4 °C |
| Comparator Or Baseline | Commercial paraffin wax (~104-152 J/g; broad melting range 25-60 °C) |
| Quantified Difference | >65% higher latent heat density and elimination of multi-step melting |
| Conditions | Differential Scanning Calorimetry (DSC) thermal cycling |
Allows engineers to minimize the required volume of phase change material in thermal management modules while ensuring precise, predictable temperature control.
For applications requiring exact thermal activation, the chain length of the n-alkane is the sole determinant of the melting threshold. n-Triacontane (C30) provides a definitive phase transition at 65.8 °C [1]. Substituting it with the closely related n-octacosane (C28) lowers the melting point to 61.4 °C, while n-dotriacontane (C32) raises it to 70.0 °C[2]. In avionics or solar-responsive building materials engineered to buffer heat specifically at the 65 °C threshold, using C28 results in premature melting and early exhaustion of the thermal buffer, whereas C32 fails to melt and absorb heat before the critical 65 °C limit is breached.
| Evidence Dimension | Phase transition temperature |
| Target Compound Data | 65.8 °C (n-Triacontane) |
| Comparator Or Baseline | 61.4 °C (n-Octacosane) and 70.0 °C (n-Dotriacontane) |
| Quantified Difference | ~4.4 °C to 4.2 °C discrete shift in melting threshold |
| Conditions | Standard atmospheric pressure phase transition |
Ensures that thermal protection systems activate at the exact design temperature, preventing premature buffer depletion or delayed cooling.
When selecting a phase change material for the ~65 °C range, buyers often evaluate organic alkanes against inorganic salt hydrates. While salt hydrates offer high latent heat, they are prone to severe supercooling, phase segregation, and volumetric expansion, leading to rapid degradation over multiple thermal cycles [1]. n-Triacontane, as a pure organic PCM, exhibits negligible supercooling, undergoes congruent melting without phase separation, and has a minimal volume change (<10%) during the solid-liquid transition [1]. Furthermore, it is non-corrosive, which drastically simplifies the material requirements for containment vessels compared to the highly corrosive nature of hydrated salts.
| Evidence Dimension | Thermal cycling stability and containment compatibility |
| Target Compound Data | Congruent melting, negligible supercooling, non-corrosive |
| Comparator Or Baseline | Inorganic salt hydrates (severe supercooling, phase segregation, highly corrosive) |
| Quantified Difference | Complete elimination of phase separation and corrosive failure modes |
| Conditions | Long-term solid-liquid thermal cycling in containment modules |
Reduces long-term maintenance costs and allows the use of lighter, less expensive packaging materials for thermal energy storage units.
Because of its sharp 65.4 °C melting point and high latent heat of fusion (>250 J/g), n-triacontane is the optimal phase change material for transient thermal control in avionics modules [1]. It effectively absorbs sudden heat spikes from electronic components, maintaining the system below critical failure temperatures without the broad melting hysteresis seen in crude paraffin waxes.
n-Triacontane is utilized in advanced roofing and wallboard materials engineered to store solar heat [2]. Its specific transition temperature ensures that the material absorbs excess heat during peak sun exposure (around 65 °C) and releases it as the environment cools, a precise threshold that cannot be achieved using n-octacosane (C28) or n-dotriacontane (C32).
Due to its exact 30-carbon straight-chain structure and high purity, n-triacontane serves as an indispensable retention time calibration standard for the GC analysis of heavy petroleum fractions, waxes, and complex lipid mixtures [3].
In pharmaceutical formulations, n-triacontane provides a highly stable, uniform, and biocompatible crystalline lipid core for SLNs. Its high melting point ensures that the nanoparticles remain completely solid at physiological temperatures, preventing premature drug release and improving the physical stability of the formulation compared to mixed-chain lipid matrices [3].